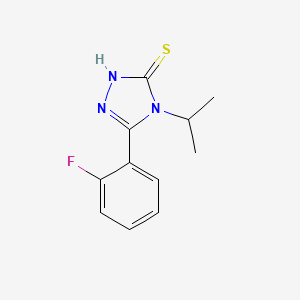![molecular formula C13H12N2O3S B5874586 N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide, also known as AMCA, is a chemical compound used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play an important role in regulating cellular signaling pathways.
Mécanisme D'action
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide works by binding to the active site of PTPs and blocking their enzymatic activity. PTPs are involved in the dephosphorylation of tyrosine residues in proteins, which is an important step in regulating cellular signaling pathways. By inhibiting PTPs, this compound can increase the level of phosphorylated proteins and modulate cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation in macrophages, and improve insulin sensitivity in adipocytes. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of PTPs in various biological processes. However, it is important to note that the effects of this compound on cellular signaling pathways can be complex and context-dependent. Therefore, careful experimental design and data interpretation are required to obtain meaningful results.
Orientations Futures
There are several future directions for research on N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of PTPs in different disease models, such as cancer, diabetes, and neurodegenerative diseases. Furthermore, the use of this compound as a therapeutic agent in these diseases should be explored. Finally, the development of new methods for the synthesis and purification of this compound could improve its availability and facilitate its use in scientific research.
Méthodes De Synthèse
The synthesis of N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide involves the reaction of 2-aminophenol with carbon disulfide and then with 2-furoyl chloride. The resulting product is then treated with hydrochloric acid to obtain the final product. The yield of this compound is around 60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide has been extensively used in scientific research as a tool to study the role of PTPs in various biological processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, SHP2, and TCPTP. By inhibiting PTPs, this compound can modulate cellular signaling pathways and affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
N-[(2-hydroxy-3-methylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-2-5-9(11(8)16)14-13(19)15-12(17)10-6-3-7-18-10/h2-7,16H,1H3,(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIGMFFGKZUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
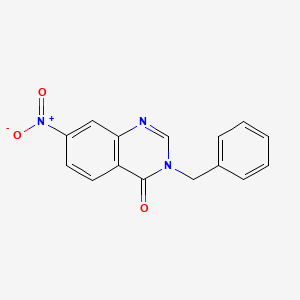
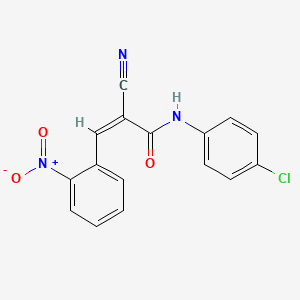
![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)

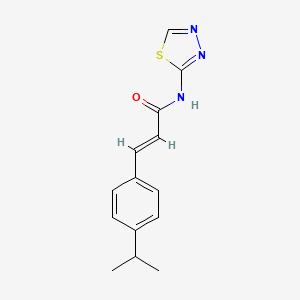
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)
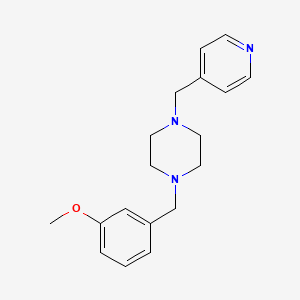

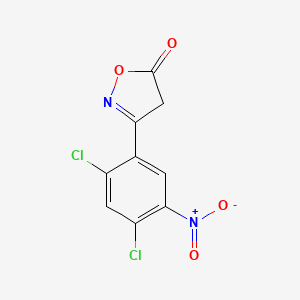
![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)
